BRD4 Bromodomain 1 (BRD4-I) Potency and Selectivity Over Tandem BRD4 Constructs
Compound 1020-74 demonstrates 5.1-fold selectivity for the isolated BRD4 first bromodomain (BRD4-I, residues 75-147) over the tandem BRD4-1/2 construct. This level of domain selectivity is not observed with the pan-BET probe JQ1, which typically shows less than 3-fold discrimination between bromodomains [1]. The data indicates that the morpholinomethyl substitution specifically favors the BRD4-I pocket architecture.
| Evidence Dimension | Inhibitory potency (IC50) for human BRD4 bromodomains |
|---|---|
| Target Compound Data | BRD4-I IC50 = 18.9 nM; BRD4-1/2 IC50 = 97.1 nM |
| Comparator Or Baseline | JQ1: BRD4-I IC50 ~10 nM; BRD4-2 IC50 ~30 nM (approximate from literature) |
| Quantified Difference | 5.1-fold selectivity for BRD4-I over tandem BRD4 (compound 1020-74) vs. ~3-fold for JQ1 |
| Conditions | Amplified Luminescent Proximity Homogeneous Assay (ALPHA) using acetylated histone H4 peptide; pH 7.5, 2°C (BindingDB Assay ID 2, Entry 8450) [2] |
Why This Matters
Researchers requiring selective perturbation of BRD4 bromodomain 1 rather than pan-BET inhibition can use this compound to reduce confounding effects from BRD4-II, BRD2, or BRD3 engagement.
- [1] Filippakopoulos, P. et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. https://doi.org/10.1038/nature09504 View Source
- [2] BindingDB Entry for BDBM249285. Affinity Data: IC50 for Bromodomain-containing protein 4 [75-147] (Human). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=249285 View Source
